molecular formula C11H16N2S B087764 1-tert-butyl-3-phenylthiourea CAS No. 14327-04-9

1-tert-butyl-3-phenylthiourea

Cat. No.: B087764
CAS No.: 14327-04-9
M. Wt: 208.33 g/mol
InChI Key: JHMCTNQTJNGVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a phenyl group and a tert-butyl group attached to the nitrogen atoms of the thiourea moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 1-tert-butyl-3-phenylthiourea are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning and memory functions.

Result of Action

The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the nervous system . This can result in various effects, depending on the specific location in the nervous system where the increase occurs. For example, it can lead to muscle contractions or changes in heart rate.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- typically involves the reaction of phenyl isothiocyanate with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(1,1-dimethylethyl)-N’-ethyl-
  • Thiourea, N-(1,1-dimethylethyl)-N’-methyl-
  • Thiourea, N-(1,1-dimethylethyl)-N’-propyl-

Uniqueness

Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is unique due to the presence of both a phenyl group and a tert-butyl group. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill. The phenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the tert-butyl group provides steric hindrance, affecting its overall reactivity and stability.

Properties

IUPAC Name

1-tert-butyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCTNQTJNGVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162376
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14327-04-9
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-tert-butyl-3-phenyl-2-thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.